molecular formula C3H5NO2 B14631066 2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole CAS No. 55055-07-7

2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole

Cat. No.: B14631066
CAS No.: 55055-07-7
M. Wt: 87.08 g/mol
InChI Key: BRIFVTYYOOJQMC-UHFFFAOYSA-N
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Description

2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its significant biological and chemical properties. Oxazoles are commonly found in various natural products and synthetic compounds, making them valuable in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method uses reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4. Additionally, fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® can be employed .

Industrial Production Methods: In industrial settings, the synthesis of oxazoles, including this compound, can be achieved through flow chemistry techniques. For example, a solution of Deoxo-Fluor® in toluene and a solution of β-hydroxy amide in dichloromethane can be combined and reacted at room temperature in a reactor coil. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative aromatization of oxazolines to oxazoles is a notable reaction, typically achieved using reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include manganese dioxide, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, and O2 gas. These reagents facilitate various transformations, such as the oxidation of C5-unsubstituted oxazoline rings .

Major Products: The major products formed from the reactions of this compound include substituted oxazoles, which are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives can inhibit enzymes and receptors by binding to their active sites, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific structure and functional groups of the oxazole derivative .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole include other oxazole derivatives, such as isoxazoles and oxadiazoles. These compounds share the five-membered ring structure with oxygen and nitrogen atoms but differ in the positions of these atoms and additional substituents .

Uniqueness: What sets this compound apart from other similar compounds is its specific arrangement of atoms and the resulting chemical properties. This unique structure allows it to participate in distinct chemical reactions and exhibit specific biological activities, making it a valuable compound in various scientific research applications .

Properties

CAS No.

55055-07-7

Molecular Formula

C3H5NO2

Molecular Weight

87.08 g/mol

IUPAC Name

2-oxido-4,5-dihydro-1,2-oxazol-2-ium

InChI

InChI=1S/C3H5NO2/c5-4-2-1-3-6-4/h2H,1,3H2

InChI Key

BRIFVTYYOOJQMC-UHFFFAOYSA-N

Canonical SMILES

C1CO[N+](=C1)[O-]

Origin of Product

United States

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